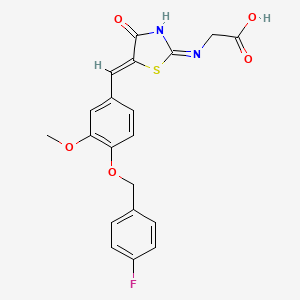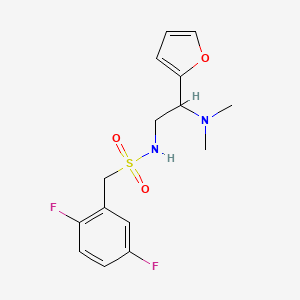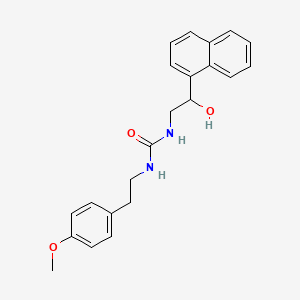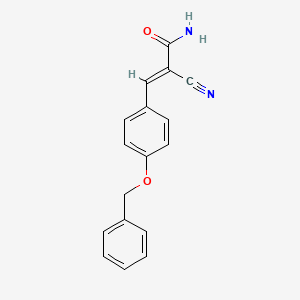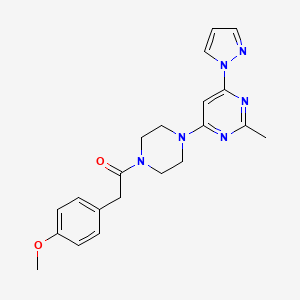
1-Bromo-3-(prop-2-yn-1-yloxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3-(prop-2-yn-1-yloxy)benzene is a chemical compound with the empirical formula C9H7BrO . It has a molecular weight of 211.06 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of (prop-2-ynyloxy) benzene derivatives, which includes 1-Bromo-3-(prop-2-yn-1-yloxy)benzene, involves a reaction with propargyl bromide in the presence of K2CO3 base and acetone as solvent . The compounds were synthesized in good yields (53–85%) . Electron withdrawing groups favor the formation of stable phenoxide ion thus in turn favors the formation of product while electron donating groups do not favor the reaction .Molecular Structure Analysis
The molecular structure of 1-Bromo-3-(prop-2-yn-1-yloxy)benzene is represented by the SMILES stringBrC1=CC=CC(OCC#C)=C1 . The InChI key for this compound is NWOMEMWJZOKRQR-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
1-Bromo-3-(prop-2-yn-1-yloxy)benzene is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Suzuki-Miyaura Cross-Coupling Reactions
1-Bromo-3-(prop-2-yn-1-yloxy)benzene serves as a valuable substrate in Suzuki-Miyaura cross-coupling reactions. In this palladium-catalyzed process, it reacts with various aryl or heteroaryl boronic acids to form biaryl compounds. These reactions are widely used for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Alkyne Functionalization
The propargyloxy group in this compound provides an alkyne handle for further functionalization. Researchers can exploit this feature to introduce additional substituents or linkers through Sonogashira coupling or other alkyne-based reactions. Such modifications enable the creation of diverse molecular scaffolds for drug discovery and materials science .
Designing Bioactive Molecules
By incorporating 1-bromo-3-(prop-2-yn-1-yloxy)benzene into the structure of bioactive molecules, medicinal chemists can explore its impact on biological activity. The presence of the bromine atom can influence binding interactions with protein targets, alter lipophilicity, and enhance metabolic stability. Researchers can use this compound as a building block for drug-like molecules .
Materials Chemistry: Polymer Synthesis
The propargyloxy group allows for polymerization reactions, leading to the formation of functionalized polymers. Researchers can use 1-bromo-3-(prop-2-yn-1-yloxy)benzene as a monomer in controlled radical polymerizations (e.g., ATRP or RAFT) to create well-defined macromolecules. These polymers find applications in drug delivery, coatings, and responsive materials .
Photophysical Studies and Fluorescent Probes
Researchers have explored the photophysical properties of this compound. Its aromatic nature and substituents make it an interesting fluorophore. By attaching specific fluorophores or chromophores to the propargyloxy group, scientists can design fluorescent probes for cellular imaging, biosensing, and tracking biological processes .
Organic Synthesis and Methodology Development
1-Bromo-3-(prop-2-yn-1-yloxy)benzene has been employed in the development of new synthetic methodologies. Researchers have used it to explore novel transformations, such as cascade reactions, annulations, and multicomponent reactions. These studies contribute to the advancement of synthetic organic chemistry .
Safety and Hazards
This compound is classified as Acute Tox. 3 Oral, indicating it is acutely toxic if ingested . The safety information pictograms include GHS06, which represents acute toxicity . The precautionary statements include P301 + P330 + P331 + P310, which advise to rinse mouth, do NOT induce vomiting, and immediately call a POISON CENTER or doctor/physician if swallowed .
Eigenschaften
IUPAC Name |
1-bromo-3-prop-2-ynoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO/c1-2-6-11-9-5-3-4-8(10)7-9/h1,3-5,7H,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWOMEMWJZOKRQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC(=CC=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-(prop-2-yn-1-yloxy)benzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

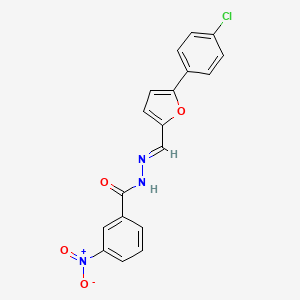
![4-(Piperazin-1-yl)thieno[3,2-d]pyrimidine](/img/structure/B2767952.png)

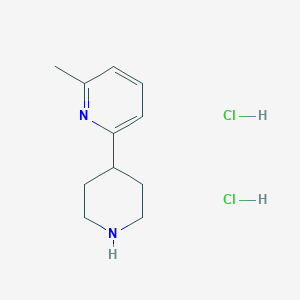
![2-Chloro-N-[(3-cyclopropyloxy-2-fluorophenyl)methyl]-N-(3-fluoropropyl)acetamide](/img/structure/B2767955.png)

![4-[2-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2767957.png)
![5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2767959.png)

